N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 415.51 g/mol. This compound is primarily utilized in scientific research and is not approved for human or veterinary use. The compound's purity typically reaches 95%, and it is described as soluble in suitable solvents.
The compound is classified under the category of thieno[3,2-d]pyrimidines, which are heterocyclic compounds known for their diverse biological activities. It has been cataloged in databases such as PubChem, where detailed chemical properties and structural information are available. The compound's IUPAC name reflects its complex structure, indicating the presence of both thieno and pyrimidine moieties.
The synthesis of N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. Key steps may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can be represented using various structural formulas:
CCOc1ccc(CN2C(=O)C3SC=CC3=[N+](CC(=O)NCCC(C)C)C2=O)cc1
This notation provides a linear representation of the structure that can be used in computational chemistry software for modeling and simulations.
The compound features:
N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can participate in various chemical reactions typical for compounds with heterocyclic structures:
These reactions can lead to derivatives with potentially enhanced or modified biological properties.
The physical properties of N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide include:
Chemical properties include:
The reactivity profile indicates potential interactions with nucleophiles due to the presence of electrophilic sites.
N-butyl-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide has potential applications in various scientific fields:
Research into its biological activities could uncover novel therapeutic avenues or enhance existing treatments.
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: